
N^1^,N^4^-bis(pyridin-4-ylmethyl)terephthalamide dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate typically involves the reaction of terephthaloyl chloride with 4-pyridylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization from a suitable solvent, such as methanol, to obtain the dihydrate form .
Industrial Production Methods
While specific industrial production methods for N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The pyridine rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of pyridine rings.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of amide groups.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyridine rings.
Aplicaciones Científicas De Investigación
N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate has several applications in scientific research:
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through groove binding modes. The compound’s ability to cleave DNA in the presence of oxidizing agents suggests an oxidative mechanism . Additionally, its catalytic activity in oxidation reactions is attributed to its ability to stabilize transition states and facilitate electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a pyridine-3,5-dicarboxamide core.
N4-di(pyridin-3-yl)naphthalene-1,4-dicarboxamide: Another related compound with a naphthalene core.
N1,N4-bis(pyridin-2-ylmethyl)terephthalamide: A compound with pyridin-2-ylmethyl groups instead of pyridin-4-ylmethyl.
Uniqueness
N1,N4-bis(pyridin-4-ylmethyl)terephthalamide dihydrate is unique due to its specific structural arrangement, which allows it to form stable coordination complexes and exhibit diverse chemical reactivity. Its ability to interact with biological molecules and catalyze oxidation reactions makes it a valuable compound for various scientific applications.
Propiedades
Número CAS |
869881-56-1 |
|---|---|
Fórmula molecular |
C20H22N4O4 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1-N,4-N-bis(pyridin-4-ylmethyl)benzene-1,4-dicarboxamide;dihydrate |
InChI |
InChI=1S/C20H18N4O2.2H2O/c25-19(23-13-15-5-9-21-10-6-15)17-1-2-18(4-3-17)20(26)24-14-16-7-11-22-12-8-16;;/h1-12H,13-14H2,(H,23,25)(H,24,26);2*1H2 |
Clave InChI |
MLCDVPQRQRBXPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)C(=O)NCC3=CC=NC=C3.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)

![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
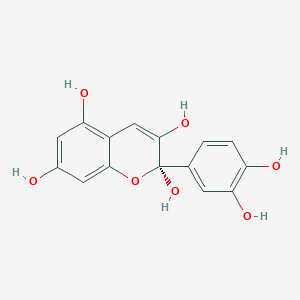
![{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid](/img/structure/B12529429.png)
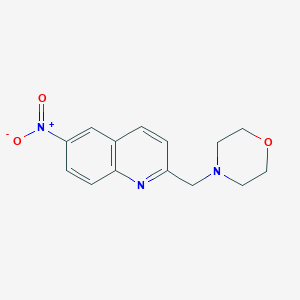
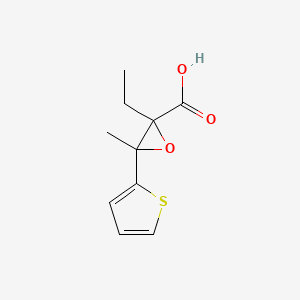
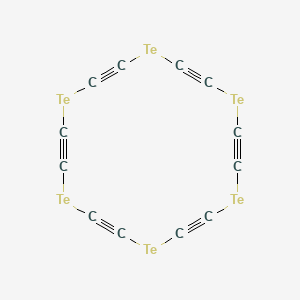
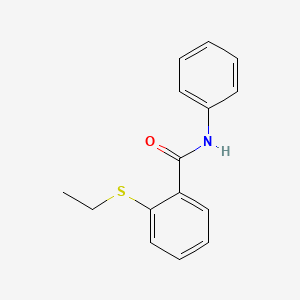
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
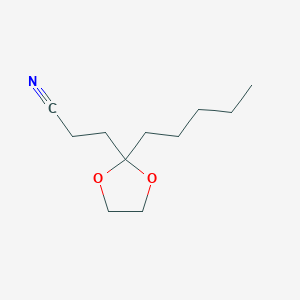
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
